5-Benzyloxy-2-nitroaniline
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Overview
Description
5-Benzyloxy-2-nitroaniline: is an organic compound with the molecular formula C13H12N2O3 It is characterized by a benzene ring substituted with a benzyloxy group at the 5-position, a nitro group at the 2-position, and an amino group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxy-2-nitroaniline typically involves the nitration of 5-benzyloxyaniline. The process begins with the protection of the amino group of aniline using a benzyloxy group. This is followed by nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: 5-Benzyloxy-2-nitroaniline can undergo reduction reactions to convert the nitro group to an amino group, forming 5-benzyloxy-2-phenylenediamine. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: Although less common, the benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Reduction: 5-Benzyloxy-2-phenylenediamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Benzyloxy-substituted aldehydes or carboxylic acids.
Scientific Research Applications
Chemistry: 5-Benzyloxy-2-nitroaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of dyes, pigments, and polymers.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: The compound and its derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5-Benzyloxy-2-nitroaniline depends on its specific application. In the case of its use as an enzyme inhibitor, the compound interacts with the active site of the enzyme, blocking its activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, leading to various biological effects.
Comparison with Similar Compounds
5-Benzyloxy-2-aminophenol: Similar structure but with a hydroxyl group instead of a nitro group.
5-Benzyloxy-2-chloroaniline: Contains a chlorine atom instead of a nitro group.
5-Benzyloxy-2-methylaniline: Contains a methyl group instead of a nitro group.
Uniqueness: 5-Benzyloxy-2-nitroaniline is unique due to the presence of both a benzyloxy group and a nitro group on the benzene ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-nitro-5-phenylmethoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c14-12-8-11(6-7-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSSIOAVAMIQPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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